2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone
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Overview
Description
2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a complex organic compound featuring a pyrrole ring and a tetrahydro-epiminocyclohepta[d]pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the formation of the pyrrole ring through a Paal-Knorr synthesis. The tetrahydro-epiminocyclohepta[d]pyrimidine moiety can be synthesized via a series of cyclization reactions involving appropriate precursors such as diamines and diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the ethanone moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism by which 2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)ethanone: A simpler analog lacking the tetrahydro-epiminocyclohepta[d]pyrimidine moiety.
1-(1H-pyrrol-1-yl)-2-(pyrimidin-2-yl)ethanone: Contains a pyrimidine ring instead of the tetrahydro-epiminocyclohepta[d]pyrimidine structure.
Uniqueness
The uniqueness of 2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone lies in its complex structure, which combines a pyrrole ring with a tetrahydro-epiminocyclohepta[d]pyrimidine moiety. This combination provides unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-pyrrol-1-yl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(9-18-5-1-2-6-18)19-11-3-4-14(19)12-8-16-10-17-13(12)7-11/h1-2,5-6,8,10-11,14H,3-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUCRMQKBGMMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CN4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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